N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Description
N-[3-(3-Methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide is a synthetic compound featuring a coumarin (chromen-4-one) core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a furan-2-carboxamide moiety. Coumarins are known for diverse biological activities, including anticoagulant, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)27-21(18)22-20(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZTAWQXORWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Chromen-2-yl Core: The chromen-2-yl core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-yl core is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the 3-(3-methoxyphenyl)-4-oxochromen-2-yl intermediate with furan-2-carboxylic acid or its derivative (e.g., furan-2-carboxylic acid chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitution can involve nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound can be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, block receptor signaling, or interfere with cellular pathways involved in disease processes.
Comparison with Similar Compounds
Core Heterocycle Variations
- Coumarin vs. Indole Derivatives: Compounds like N-[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]furan-2-carboxamide (75) replace the coumarin core with an indole scaffold.
- Thiazolidinone Hybrid: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide integrates a thiazolidinone ring between the coumarin and furan carboxamide. This addition introduces conformational rigidity and additional hydrogen-bonding sites (N–H⋯O interactions), which may enhance crystallinity or target affinity compared to the target compound.
Substituent Modifications
- Furan Carboxamide Derivatives: 5-Nitro-furan-2-carboxamides (e.g., 2A, 2H in ): These compounds feature a nitro group at position 5 of the furan ring, significantly increasing electron-withdrawing effects. This modification may enhance stability but reduce solubility compared to the target compound’s unsubstituted furan . Aryl Substituents: 5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide and 5-(2-chlorophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide demonstrate that chlorophenyl and methoxyphenyl groups on the furan or amide nitrogen influence lipophilicity (logP) and receptor selectivity. The target compound’s 3-methoxyphenyl group on the coumarin may confer distinct spatial interactions in binding pockets.
Pharmacological Activity Insights
- Kinase Inhibition : Indole-furan carboxamide hybrids (e.g., 75 , 76 in ) show narrow-spectrum kinase inhibition, suggesting the furan carboxamide moiety contributes to ATP-binding site interactions. The coumarin core in the target compound may similarly engage with kinase domains but with altered selectivity due to its planar structure .
- Diuretic Effects : 5-Nitro-furan-2-carboxamides () exhibit diuretic activity by targeting urea transporters. The absence of a nitro group in the target compound implies divergent mechanisms, possibly leveraging coumarin’s vasodilatory properties .
Physicochemical Properties
Biological Activity
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide is a synthetic compound belonging to the chromen-2-yl derivatives class. Its unique structure, characterized by a furan-2-carboxamide moiety linked to a chromen-2-yl core with a 3-methoxyphenyl substitution, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHNO
InChI: InChI=1S/C21H15NO5/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)27-21(18)22-20(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24)
Biological Activity Overview
Research into the biological activity of this compound has identified several promising areas:
-
Anticancer Activity:
- Several studies have indicated that derivatives of chromenones exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving 3-formylchromone derivatives, some compounds demonstrated selective cytotoxicity against tumor cells while sparing normal cells . This suggests that this compound may possess similar anticancer properties.
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Comparative Analysis with Similar Compounds
To better understand the biological activity of N-[3-(3-methoxyphenyl)-4-oxochromen-2-y]furan-2-carboxamide, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[3-(4-methoxyphenyl)-4-oxochromen-2-y]furan-2-carboxamide | Chromenone derivative | Anticancer, Antimicrobial |
| N-[3-(3-hydroxyphenyl)-4-oxochromen-2-y]furan-2-carboxamide | Chromenone derivative | Anti-inflammatory |
| N-[3-(3-methoxyphenyl)-4-thiophenone-y]furan-2-carboxamide | Thiophene derivative | Antimicrobial |
Case Studies and Research Findings
Recent research has provided insights into the specific biological activities of related compounds:
-
Cytotoxicity Studies:
- A study published in Phytochemistry examined the cytotoxic effects of various chromone derivatives against human tumor cell lines. Results indicated that certain structural modifications enhanced cytotoxicity, suggesting that similar modifications in N-[3-(3-methoxyphenyl)-4-oxochromen-2-y]furan-2-carboxamide could yield significant anticancer activity .
- Mechanisms of Action:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
